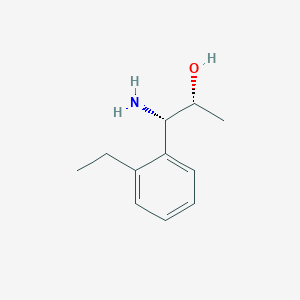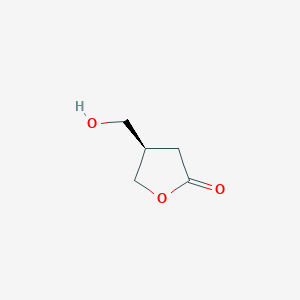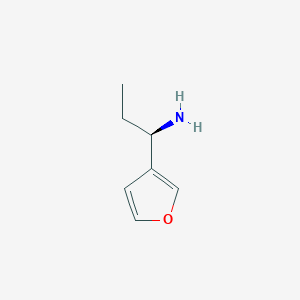
(1R)-1-(3-Furyl)propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(3-Furyl)propylamine: is an organic compound featuring a furan ring attached to a propylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available furfural and a suitable amine.
Reaction Steps:
Industrial Production Methods: Industrial production may involve catalytic hydrogenation and continuous flow processes to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form various furan derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Furan carboxylic acids.
Reduction Products: Secondary and tertiary amines.
Substitution Products: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its amine group.
Medicine:
Drug Development: Potential precursor for pharmaceuticals targeting neurological conditions.
Industry:
Polymer Synthesis: Can be used in the synthesis of polymers with specific properties.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Interaction: The amine group can interact with enzyme active sites, potentially inhibiting their activity.
Receptor Binding: May bind to specific receptors in biological systems, altering signal transduction pathways.
Comparación Con Compuestos Similares
(1R)-1-(2-Furyl)propylamine: Similar structure but with the furan ring in a different position.
(1R)-1-(4-Furyl)propylamine: Another isomer with the furan ring in the 4-position.
Uniqueness:
Positional Isomerism: The position of the furan ring can significantly affect the compound’s reactivity and biological activity.
Stereochemistry: The (1R) configuration may confer specific interactions with chiral environments in biological systems.
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
(1R)-1-(furan-3-yl)propan-1-amine |
InChI |
InChI=1S/C7H11NO/c1-2-7(8)6-3-4-9-5-6/h3-5,7H,2,8H2,1H3/t7-/m1/s1 |
Clave InChI |
OSAFTHIOPIVQPO-SSDOTTSWSA-N |
SMILES isomérico |
CC[C@H](C1=COC=C1)N |
SMILES canónico |
CCC(C1=COC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


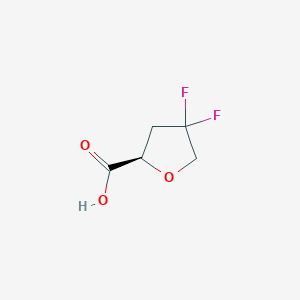
methylidene}aminofuran-2-carboxylate](/img/structure/B13057613.png)
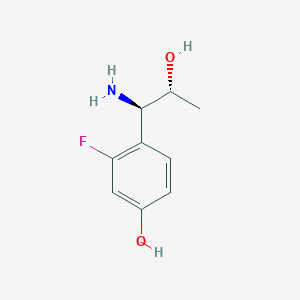
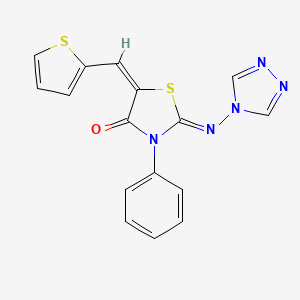
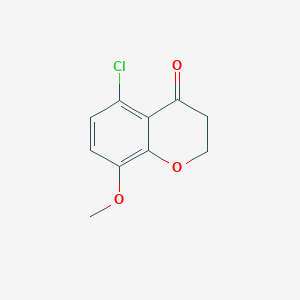
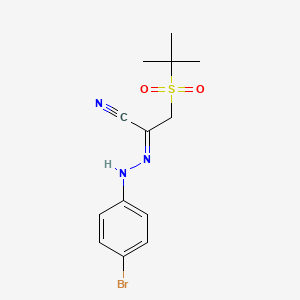
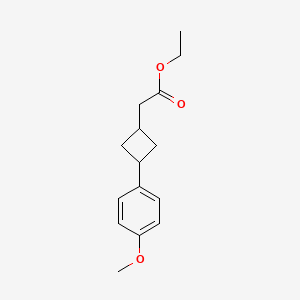
![(1R,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13057645.png)
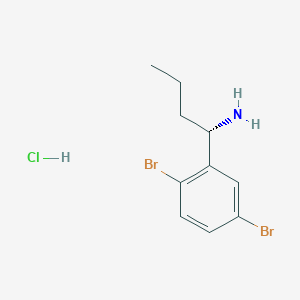
![methyl3-{2-[N'-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13057664.png)
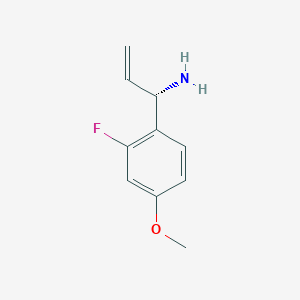
![(1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13057674.png)
